molecular formula C28H23F3N4O2 B5127076 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Cat. No.: B5127076
M. Wt: 504.5 g/mol
InChI Key: YEGJCOFVPMWRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes hydroxy, methyl, phenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its specific combination of hydroxy, methyl, phenyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-[4-(trifluoromethyl)phenyl]methyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N4O2/c1-17-23(26(36)34(32-17)21-9-5-3-6-10-21)25(19-13-15-20(16-14-19)28(29,30)31)24-18(2)33-35(27(24)37)22-11-7-4-8-12-22/h3-16,25,32-33H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGJCOFVPMWRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)C(F)(F)F)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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